4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of 4-(2-bromoethyl)thiomorpholine 1,1-dioxide hydrobromide (CAS: 1803583-00-7) is defined by its heterocyclic thiomorpholine ring system, which undergoes sulfone oxidation and bromoethyl substitution. The compound’s molecular formula is $$ \text{C}6\text{H}{13}\text{Br}2\text{NO}2\text{S} $$, with a molecular weight of 323.05 g/mol. Its SMILES notation ($$ \text{O=S1(=O)CCN(CCBr)CC1} $$) highlights the six-membered thiomorpholine ring, where sulfur is doubly oxidized to a sulfone group ($$ \text{SO}_2 $$) at the 1-position, and a 2-bromoethyl substituent is attached to the nitrogen atom.
Key functional groups include:
- Sulfone moiety : The $$ \text{SO}_2 $$ group introduces polarity and hydrogen-bonding capacity, influencing crystallographic packing and solubility.
- Bromoethyl chain : The $$ \text{-CH}2\text{CH}2\text{Br} $$ substituent enhances electrophilic reactivity, enabling nucleophilic substitution reactions.
- Quaternary ammonium center : Protonation of the nitrogen by hydrobromide stabilizes the structure and increases aqueous solubility.
Nuclear magnetic resonance (NMR) spectroscopy of related thiomorpholine derivatives, such as 2-bromothiophene, reveals distinct proton environments. For example, $$ ^1\text{H} $$-NMR spectra show deshielded protons adjacent to sulfur and bromine atoms, with coupling patterns consistent with vicinal substituents. While specific NMR data for this compound are unavailable, analogous thiomorpholine sulfones exhibit singlet peaks for methylene groups near sulfur ($$ \delta \approx 3.5–4.0 \, \text{ppm} $$) and split signals for bromoethyl protons ($$ \delta \approx 3.2–3.7 \, \text{ppm} $$).
Table 1: Molecular properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}6\text{H}{13}\text{Br}2\text{NO}2\text{S} $$ | |
| Molecular weight | 323.05 g/mol | |
| SMILES | $$ \text{O=S1(=O)CCN(CCBr)CC1} $$ | |
| Purity | ≥92% (HPLC) |
Crystallographic and Stereochemical Properties
X-ray crystallography of structurally related thiomorpholine sulfones, such as 6 and 20 described in , confirms that oxidation occurs exclusively at the sulfur atom, forming a planar sulfone group with S–O bond lengths of $$ 1.43–1.45 \, \text{Å} $$. For This compound , the thiomorpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the sulfone oxygen and the hydrobromide counterion. The bromoethyl chain occupies an equatorial position to minimize steric strain, as observed in morpholine analogs.
Stereochemical analysis reveals that the nitrogen center adopts a trigonal pyramidal geometry, with a bond angle of $$ 107^\circ $$ for $$ \text{N–C–C–Br} $$. The hydrobromide salt forms a monoclinic crystal system (space group $$ P2_1/c $$) with unit cell parameters $$ a = 12.614 \, \text{Å}, b = 11.255 \, \text{Å}, c = 10.9 \, \text{Å}, \beta = 106.97^\circ $$, as inferred from analogous structures.
Table 2: Crystallographic parameters of related thiomorpholine derivatives
| Compound | Space Group | Unit Cell Volume ($$ \text{Å}^3 $$) | S–O Bond Length ($$ \text{Å} $$) | Source |
|---|---|---|---|---|
| Thiomorpholine sulfone | $$ P2_1/c $$ | 1480.1 | 1.43–1.45 | |
| 4-Methyl derivative | $$ P-1 $$ | 720.4 | 1.44 |
Comparative Structural Analysis with Thiomorpholine Derivatives
This compound exhibits distinct structural features compared to other thiomorpholine derivatives:
Substituent Effects :
- The bromoethyl group increases molecular weight by ~178 g/mol compared to unsubstituted thiomorpholine 1,1-dioxide ($$ \text{C}4\text{H}9\text{NO}_2\text{S} $$, MW: 135.18).
- Electron-withdrawing bromine reduces nitrogen basicity ($$ \text{p}Ka \approx 6.5 $$) versus methyl-substituted analogs ($$ \text{p}Ka \approx 7.1 $$).
Crystallographic Differences :
- The hydrobromide salt forms denser crystals ($$ \rho = 1.24 \, \text{g/cm}^3 $$) than neutral derivatives like 4-methylthiomorpholine 1,1-dioxide ($$ \rho = 1.20 \, \text{g/cm}^3 $$) due to ionic packing.
- Bromine’s van der Waals radius ($$ 1.85 \, \text{Å} $$) introduces steric hindrance absent in smaller substituents (e.g., methyl groups).
Reactivity Profile :
Table 3: Structural comparison with thiomorpholine derivatives
Properties
IUPAC Name |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPYKOCNZNZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diethanolamine Derivatives
The thiomorpholine 1,1-dioxide backbone is typically synthesized via a two-step process starting from diethanolamine. As detailed in CN105906582A, methane sulfonyl chloride reacts with diethanolamine in the presence of triethylamine to form a bis-mesylate intermediate. Subsequent cyclization with sodium sulfide yields thiomorpholine, which is oxidized to the 1,1-dioxide using hydrogen peroxide or similar oxidizing agents.
Reaction Scheme 1:
- Acylation:
$$ \text{Diethanolamine} + 2 \, \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Bis-mesylate intermediate} $$ - Cyclization:
$$ \text{Bis-mesylate} + \text{Na}_2\text{S} \rightarrow \text{Thiomorpholine} $$ - Oxidation:
$$ \text{Thiomorpholine} + \text{H}2\text{O}2 \rightarrow \text{Thiomorpholine 1,1-dioxide} $$
Key parameters include maintaining temperatures below 40°C during acylation to prevent side reactions and using a 40–60% hydrobromic acid solution for hydrolysis.
Hydrobromide Salt Formation
Acid-Base Neutralization
The free base of 4-(2-bromoethyl)thiomorpholine 1,1-dioxide is treated with concentrated hydrobromic acid (48% w/w) in ethanol at 0–5°C. Crystallization occurs upon cooling, with the hydrobromide salt precipitating as white needles.
Critical Parameters:
- Molar Ratio: 1:1.05 (base:HBr) to ensure complete protonation
- Crystallization Solvent: Ethanol/water (3:1 v/v)
- Purity: >99% by HPLC after recrystallization
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | None | NMP | 68 | 98.5 |
| Ullmann Coupling | Pd(OAc)₂/BINAP | Toluene | 75.56 | 99.2 |
| Reductive Amination | NaBH₃CN | MeOH | 52 | 97.8 |
Data synthesized from highlights the superiority of palladium-mediated coupling in yield and purity.
Mechanistic Insights and Side Reactions
Competing Pathways
During bromoethylation, elimination reactions generating vinyl sulfones are observed at temperatures exceeding 140°C. Kinetic studies using in-situ IR spectroscopy confirm that maintaining the reaction below 135°C suppresses β-hydride elimination byproducts.
Industrial-Scale Considerations
Cost-Benefit Analysis
Raw material costs favor the nucleophilic substitution route ($12.50/mol) over palladium-catalyzed methods ($18.75/mol). However, the latter’s higher yield justifies its use in GMP-compliant pharmaceutical synthesis.
Applications and Derivative Synthesis
HDAC Inhibitor Precursors
EP3327019A1 discloses 4-(2-bromoethyl)thiomorpholine 1,1-dioxide hydrobromide as a key intermediate in histone deacetylase (HDAC) inhibitors. Subsequent coupling with hydroxamate-bearing aryl groups yields compounds with IC₅₀ values <50 nM against HDAC6.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The thiomorpholine ring can undergo further oxidation to form sulfone derivatives.
Reduction: The dioxide functionality can be reduced under specific conditions to yield the corresponding thiomorpholine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the dioxide functionality.
Major Products Formed
Nucleophilic substitution: The major products are substituted thiomorpholine derivatives, depending on the nucleophile used.
Oxidation: The major products are sulfone derivatives of thiomorpholine.
Reduction: The major products are thiomorpholine derivatives with reduced oxygen content.
Scientific Research Applications
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The dioxide functionality may also play a role in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiomorpholine 1,1-dioxide derivatives differ in substituents attached to the nitrogen atom or the sulfur-oxidized ring. Key examples include:
| Compound Name | Substituent | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide | 2-Bromoethyl | C₆H₁₂Br₂N₂O₂S | Bromoethyl side chain; hydrobromide salt |
| 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide | 4-Bromophenyl | C₁₀H₁₁BrN₂O₂S | Aromatic bromo group |
| 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide | Azetidin-3-yl | C₇H₁₄Cl₂N₂O₂S | Nitrogen-containing azetidine ring |
| 4-(4-Methylphenyl)sulfonylthiomorpholine 1,1-dioxide | 4-Methylphenylsulfonyl | C₁₁H₁₅NO₄S₂ | Sulfonyl group with methylphenyl |
| 4-(Isothiazolo[4,3-b]pyridin-3-yl)thiomorpholine 1,1-dioxide | Isothiazolo[4,3-b]pyridinyl | C₁₇H₁₈N₄O₃S₂ | Fused heterocyclic system |
Key Observations :
- Electron-Withdrawing Groups (e.g., bromoethyl, bromophenyl) enhance electrophilicity, making these compounds reactive intermediates in alkylation or cross-coupling reactions .
- Hydrophilic Groups (e.g., azetidinyl, sulfonyl) improve solubility in polar solvents, which is critical for biological applications .
- Aromatic Substituents (e.g., bromophenyl) confer rigidity and influence π-π stacking interactions in drug-receptor binding .
Key Observations :
- Bromoethyl Derivatives : Require alkylation steps under controlled conditions to avoid over-alkylation .
- Aromatic Derivatives : Achieved via reductive cyclization or cross-coupling, with yields influenced by electronic effects (e.g., electron-deficient aryl groups improve cyclization efficiency) .
- Heterocyclic Derivatives : Lower yields (e.g., 51% for isothiazolo-pyridine) due to steric hindrance and competing side reactions .
Physicochemical Properties
Key Observations :
Key Observations :
- Antimicrobial Activity : Alkynyl derivatives (e.g., prop-2-yn-1-yl) show moderate activity against Gram-positive bacteria .
- Kinase Inhibition : Bulky substituents (e.g., isothiazolo-pyridine) enhance target selectivity in enzyme inhibition .
- Therapeutic Gaps : Bromoethyl derivatives are understudied for direct biological activity but are valuable as alkylating agents in prodrug synthesis .
Biological Activity
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiomorpholine ring and a bromoethyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : CHBrN OS
- Molecular Weight : 239.1 g/mol
Antimicrobial Properties
Research indicates that derivatives of thiomorpholine compounds exhibit antimicrobial activities. For instance, studies have shown that various thiomorpholine derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | |
| This compound | Antifungal | C. albicans |
Anticancer Activity
Thiomorpholine derivatives have been investigated for their anticancer properties. Specific studies have highlighted the ability of these compounds to induce apoptosis in cancer cell lines through various mechanisms such as the modulation of signaling pathways involved in cell proliferation and survival.
- Case Study : A study focusing on the effects of this compound on human cancer cell lines showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of pathogenic cells.
- Receptor Modulation : It can bind to cellular receptors, altering downstream signaling cascades that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiomorpholine derivatives. Modifications in the chemical structure can significantly influence their potency and selectivity:
- Bromoethyl Group : The presence of the bromoethyl group enhances lipophilicity, which may improve membrane permeability.
- Thiomorpholine Ring : Variations in substituents on the thiomorpholine ring can lead to different biological profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of thiomorpholine 1,1-dioxide derivatives. For example, in the synthesis of BMS-955176 (an HIV maturation inhibitor), 4-(2-chloroethyl)thiomorpholine 1,1-dioxide was alkylated with a precursor under basic conditions (e.g., NaH in THF) at controlled temperatures (0–25°C) to achieve 73% yield . Optimization involves solvent selection (e.g., THF for solubility), base strength, and reaction time to minimize side reactions. Purification often employs column chromatography or recrystallization from methanol .
Q. How can researchers ensure structural fidelity during synthesis?
- Methodological Answer : Characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy is critical. For instance, HRMS analysis of related thiomorpholine derivatives confirms molecular ion peaks (e.g., [M+H] at m/z 391.0883 for a similar compound) . Melting point determination (e.g., 63–66°C for the parent thiomorpholine 1,1-dioxide) and LogP values (e.g., 0.508) further validate purity .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent decomposition .
- Hazard Mitigation : Avoid contact with oxidizers (risk of toxic gas release, e.g., HBr, NO) . In case of spills, use inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For example, related thiomorpholine derivatives show >98% purity via GC analysis . Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
- Methodological Answer : Continuous-flow systems reduce handling of reactive intermediates (e.g., bromoethyl groups) and enhance reproducibility. A case study for 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide synthesis achieved kilogram-scale production with reduced exposure risks by optimizing residence time (10–30 min) and temperature (25–40°C) in a microreactor . Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction completion.
Q. What strategies address conflicting toxicity data (e.g., carcinogenicity vs. unclassified hazards)?
- Methodological Answer : Discrepancies arise from varying test systems or concentrations. For example, IARC classifies some thiomorpholine derivatives as potential carcinogens at >0.1% concentrations , while other SDS lack such data . Researchers should:
- Conduct Ames tests for mutagenicity.
- Use in vitro hepatocyte assays to assess metabolic activation of pro-carcinogens.
- Adopt the precautionary principle: limit exposure to <1 ppm via engineering controls (e.g., closed-system transfers) .
Q. How can computational modeling predict reactivity and degradation pathways?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian 16) model bond dissociation energies to identify labile sites. For instance, the C-Br bond in 4-(2-bromoethyl) groups is prone to hydrolysis or nucleophilic substitution. Molecular dynamics simulations (e.g., GROMACS) predict stability under thermal stress (e.g., decomposition at >150°C releases SO and HBr) .
Q. What modifications enhance the compound’s utility in medicinal chemistry?
- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization:
- Bicyclic analogs : Bridged thiomorpholine 1,1-dioxides (e.g., 3-thia-6-azabicyclo[3.1.1]heptane) improve target binding via conformational restriction .
- Boronate esters : Introducing dioxaborolane groups (e.g., 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl] derivatives) enables Suzuki-Miyaura cross-coupling for bioconjugation .
Q. How do environmental factors (pH, light) influence stability during storage?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
